Propan-2-yl 2-methylbut-2-enoate

Catalog No.
S12991360
CAS No.
1325236-11-0
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-yl 2-methylbut-2-enoate

CAS Number

1325236-11-0

Product Name

Propan-2-yl 2-methylbut-2-enoate

IUPAC Name

propan-2-yl 2-methylbut-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3

InChI Key

VUPBIVVRPJDWNW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC(C)C

Propan-2-yl 2-methylbut-2-enoate, also known as isopropyl 2-methyl-2-butenoate, is an organic compound classified as an ester. Its chemical formula is C₇H₁₄O₂, and it features a characteristic double bond in its structure, which contributes to its reactivity. The compound consists of an isopropyl group attached to the 2-methylbut-2-enoate moiety, making it a valuable intermediate in organic synthesis and industrial applications.

  • Hydrolysis: The ester can be hydrolyzed to yield isopropanol and 2-methyl-2-butenoic acid when treated with strong acids or bases under reflux conditions.
  • Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions highlight the versatility of propan-2-yl 2-methylbut-2-enoate in synthetic organic chemistry.

The synthesis of propan-2-yl 2-methylbut-2-enoate typically involves the esterification reaction between isopropanol and 2-methyl-2-butenoic acid. This reaction generally requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product.

Industrial Production

In industrial settings, this synthesis is scaled up by mixing reactants in large reactors, employing similar catalytic methods. Post-reaction purification often involves distillation to remove unreacted materials and by-products.

Propan-2-yl 2-methylbut-2-enoate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Flavoring Agents: The compound is used in the food industry for flavoring purposes.
  • Fragrance Production: It is utilized in manufacturing fragrances due to its pleasant aroma.
  • Pharmaceuticals: Potential applications in drug formulations and as a prodrug are being explored.

Interaction studies involving propan-2-yl 2-methylbut-2-enoate have suggested its potential effects on immune cell modulation. Although specific data on this compound are scarce, related esters have demonstrated immunosuppressive properties, influencing T-cell proliferation and cytokine production in dendritic cells. This suggests a possible therapeutic role in autoimmune diseases or transplant rejection scenarios.

Several compounds share structural similarities with propan-2-yl 2-methylbut-2-enoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-methylbutanoateEthyl group instead of isopropylCommonly used as a flavoring agent
Butyl 3-methylbutanoateButyl group instead of isopropylHigher boiling point; used in industrial solvents
Isobutyl methacrylateContains a methacrylate groupUsed in polymer production

Uniqueness of Propan-2-yl 2-methylbut-2-enoate

Propan-2-yl 2-methylbut-2-enoate's unique combination of an isopropyl group and a double bond distinguishes it from other similar esters. This structure contributes to its reactivity and potential applications in both chemical synthesis and biological contexts.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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